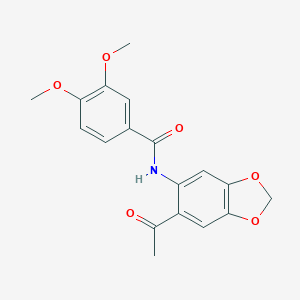

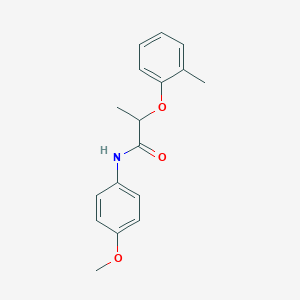

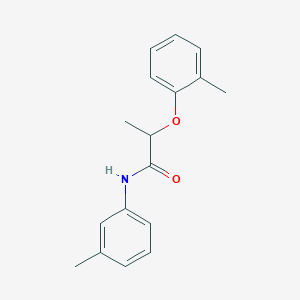

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide, also known as MDB or N-acetyl-MDB, is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. MDB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

科学研究应用

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and addiction. It has been shown to have a high affinity and selectivity for the 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. This compound has been used as a tool compound to study the functional role of the 5-HT2A receptor in various animal models and in vitro assays. It has also been used as a ligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.

作用机制

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide binds to the 5-HT2A receptor and activates its signaling pathway, which involves the activation of phospholipase C (PLC) and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium ions and the activation of protein kinase C (PKC), which modulate various downstream effectors such as ion channels, transcription factors, and cytoskeletal proteins. The exact molecular mechanisms underlying the therapeutic effects of this compound are still under investigation, but it is believed that its activation of the 5-HT2A receptor may modulate the activity of other neurotransmitter systems such as dopamine, glutamate, and GABA.

Biochemical and Physiological Effects:

This compound has been shown to have a dose-dependent effect on various physiological and behavioral parameters in animal models and human studies. It has been reported to induce head twitch response, hyperactivity, and stereotypy in rodents, which are considered as behavioral markers of 5-HT2A receptor activation. This compound has also been shown to enhance cortical and hippocampal neuronal activity in rats, which may underlie its cognitive-enhancing effects. In humans, this compound has been reported to induce visual hallucinations, altered perception, and ego dissolution, which are similar to the effects of other hallucinogenic compounds such as LSD and psilocybin. This compound has also been shown to modulate the resting-state functional connectivity of the default mode network (DMN) in the human brain, which is involved in self-referential processing and introspection.

实验室实验的优点和局限性

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has several advantages as a tool compound for studying the 5-HT2A receptor and its downstream signaling pathways. It is highly selective for the 5-HT2A receptor and does not interact significantly with other serotonin receptors or other neurotransmitter systems. This compound is also relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. Its high potency and efficacy may lead to receptor desensitization and downregulation, which can complicate the interpretation of results. This compound is also a Schedule I controlled substance in many countries, which may limit its availability and accessibility for research purposes.

未来方向

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are still many unanswered questions regarding its mechanism of action, optimal dosing, and long-term safety. Future research directions may include the development of more selective and potent 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neurodevelopmental disorders such as autism and schizophrenia, and the exploration of the potential therapeutic benefits of this compound in combination with other pharmacological and non-pharmacological interventions.

合成方法

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then reacted with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride to yield this compound as a white crystalline powder. The purity and yield of this compound can be improved by recrystallization and chromatographic purification.

属性

分子式 |

C18H17NO6 |

|---|---|

分子量 |

343.3 g/mol |

IUPAC 名称 |

N-(6-acetyl-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H17NO6/c1-10(20)12-7-16-17(25-9-24-16)8-13(12)19-18(21)11-4-5-14(22-2)15(6-11)23-3/h4-8H,9H2,1-3H3,(H,19,21) |

InChI 键 |

OPHIUAMAEVXVAI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

规范 SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)OCO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

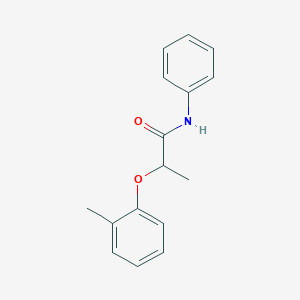

![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310035.png)

![2-(2-methylphenoxy)-N-(4-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310044.png)

![2-(2-methylphenoxy)-N-(3-{[2-(2-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B310051.png)